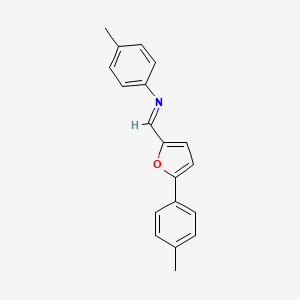

N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as MS-245, is a small molecule inhibitor that has shown promising results in scientific research studies. MS-245 is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. This interaction is critical for the growth and survival of cancer cells, and MS-245 has been shown to inhibit the growth of a wide range of cancer cell lines.

Aplicaciones Científicas De Investigación

1. Synthesis of Arylsulfonamides and Azetidine-2,4-diones

N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide plays a role in the synthesis of arylsulfonamides through the reaction with acetylenecarboxylates and arylsulfonyl isocyanate. This reaction pattern also leads to the formation of azetidine-2,4-dione derivatives, showcasing its versatility in organic synthesis (Alizadeh & Rezvanian, 2008).

2. Antidepressant and Nootropic Agents

This compound is used in the synthesis of Schiff’s bases and 2-azetidinones, showing potential as antidepressant and nootropic agents. It's involved in the synthesis process that leads to compounds exhibiting significant activity in treating depression and enhancing cognitive functions (Thomas, Nanda, Kothapalli & Hamane, 2016).

3. Phototransformation in Water

This compound is also involved in the study of photodegradation, particularly in the context of sulfonylurea herbicides in water. This research is crucial in understanding the environmental impact and breakdown products of such compounds (Pinna, Zema, Gessa & Pusino, 2007).

4. Anionic Polymerization

The compound is used in anionic polymerization processes, such as the polymerization of N-(methanesulfonyl)azetidine. This is significant in materials science, especially for creating polymers with unique properties (Reisman, Rowe, Jefcoat & Rupar, 2020).

5. Inhibitors of 11beta-Hydroxysteroid Dehydrogenase

Research has shown that derivatives of this compound can act as potent inhibitors of the 11beta-hydroxysteroid dehydrogenase enzyme. This is particularly relevant in the development of novel antidiabetic drugs (Barf et al., 2002).

6. Electrophysiological Activity in Cardiac Health

This compound is involved in the synthesis of N-substituted imidazolylbenzamides, which are studied for their electrophysiological activity in cardiac health. These compounds show potential as selective class III agents for treating arrhythmias (Morgan et al., 1990).

Propiedades

IUPAC Name |

N-(2,2-diethoxyethyl)-1-methylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O5S/c1-4-17-10(18-5-2)6-12-11(14)9-7-13(8-9)19(3,15)16/h9-10H,4-8H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYPCVFMPFVSJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1CN(C1)S(=O)(=O)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2724406.png)

![N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2724407.png)

![Ethyl 2-[6-(2,5-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2724413.png)

![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2724415.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2724416.png)

![2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B2724417.png)